4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a synthetic organic compound classified within the pyrimidine derivatives. Pyrimidines are a significant class of heterocyclic compounds known for their diverse biological activities, including potential therapeutic applications in various diseases. This particular compound exhibits properties that make it a subject of interest in medicinal chemistry, particularly in the context of neurological and cognitive disorders.
The synthesis of 4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves several multi-step organic reactions. A common synthetic route includes:
Industrial production methods may optimize these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions along with purification techniques such as recrystallization and chromatography .
The molecular formula for 4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is , with a molecular weight of approximately 370.4 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity.
InChI=1S/C19H26N6O2/c1-3-8-24-9-11-25(12-10-24)19-21-13-16(17(20)23-19)18(26)22-14-4-6-15(27-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3,(H,22,26)(H2,20,21,23)CCCN1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OCThis structure indicates a complex arrangement of rings and functional groups that are crucial for its interaction with biological targets .
4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide primarily involves its interaction with specific molecular targets:
The physical properties of 4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide include:
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and during synthesis .
The scientific uses of 4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide are diverse:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7